(5E)-3-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione
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Overview
Description
(5E)-3-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with chlorophenyl groups. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Additionally, solvent recycling and waste minimization techniques can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Amines, thiols; reactions are carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazolidine derivatives
Scientific Research Applications
(5E)-3-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt cell membranes and inhibit biofilm formation.
Medicine: Explored for its potential as an anticancer agent, as it can induce apoptosis in cancer cells by targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-3-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to changes in cellular processes. For example, it can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell lysis and death. In cancer cells, it can induce apoptosis by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Ringer’s lactate solution: A mixture of electrolytes used for fluid replacement therapy.
Uniqueness
(5E)-3-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione is unique due to its thiazolidine ring structure and the presence of chlorophenyl groups, which confer specific chemical and biological properties. Unlike dichloroaniline and steviol glycoside, this compound has a broader range of applications in scientific research and industry, making it a versatile and valuable compound for various fields.
Properties
IUPAC Name |
(5E)-5-[(4-chloroanilino)methylidene]-3-(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c17-11-1-5-13(6-2-11)19-9-15-16(21)20(10-24(15,22)23)14-7-3-12(18)4-8-14/h1-9,19H,10H2/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFYFBHSMZCUSS-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(=O)C(=CNC2=CC=C(C=C2)Cl)S1(=O)=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N(C(=O)/C(=C\NC2=CC=C(C=C2)Cl)/S1(=O)=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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